1-(3-methoxypropyl)-9-methyl-4-oxo-N-(2-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
6-(3-methoxypropyl)-10-methyl-2-oxo-N-(2-phenylethyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-17-8-6-13-28-21(17)26-22-19(24(28)30)16-20(27(22)14-7-15-31-2)23(29)25-12-11-18-9-4-3-5-10-18/h3-6,8-10,13,16H,7,11-12,14-15H2,1-2H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOROBGENMULKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NCCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biologische Aktivität
1-(3-Methoxypropyl)-9-methyl-4-oxo-N-(2-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
- Molecular Formula : C24H26N4O3
- Molar Mass : 418.49 g/mol
- CAS Number : 900870-38-4
- Density : 1.24 g/cm³ (predicted)
- pKa : 14.76 (predicted)
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of pyrimidine derivatives with pyrrolo intermediates under controlled conditions. The structural uniqueness of this compound arises from its pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core and the presence of methoxypropyl and phenylethyl groups which enhance its biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties . In vitro studies have demonstrated its effectiveness against various cancer cell lines by inhibiting cellular proliferation and inducing apoptosis. For instance, one study reported IC50 values indicating potent cytotoxicity against lung cancer A549 cell lines, suggesting its potential as a lead compound in cancer therapy .
The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzymes involved in DNA replication or repair processes, leading to cytotoxic effects in cancer cells. Additionally, it has been noted for its ability to modulate inflammatory pathways, which can further contribute to its anticancer effects .
Case Studies
- In Vitro Evaluation : A study evaluated the anticancer activity of various derivatives of this compound against A549 cells. The results showed significant cytotoxicity with IC50 values around 11.20 µg/ml at a 72-hour treatment time .
- Anti-inflammatory Effects : Another research highlighted the anti-inflammatory properties of similar pyrimidine derivatives, demonstrating their ability to inhibit COX-2 activity effectively. This suggests that the compound may also possess anti-inflammatory effects that could complement its anticancer activities .
Data Table: Biological Activity Summary
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Physicochemical Properties of Selected Pyridopyrrolopyrimidine Derivatives
Key Observations :
Substituent Effects on Solubility : The 3-methoxypropyl group at N-1 (as in the target compound and 902032-24-0) increases hydrophobicity compared to methyl-substituted analogs (e.g., 724738-93-6). This is reflected in higher predicted densities (1.24–1.50 g/cm³ vs. ~1.2 g/cm³ for methyl derivatives) .
In contrast, piperidinecarboxamide (902032-24-0) or sulfone-containing substituents (881292-71-3) may alter hydrogen-bonding capacity .
pKa Variability : The target compound’s pKa (14.76) suggests moderate basicity, while the piperidine derivative (902032-24-0) has a higher pKa (16.30), likely due to the secondary amine in the piperidine ring .
Bioactivity and Functional Comparisons
Table 2: Antimicrobial Activity of Selected Pyridopyrrolopyrimidine Carboxamides

Key Findings :
- Substituent Impact : Benzyl and fluorophenyl groups at N-1/carboxamide enhance antimicrobial potency compared to methoxy or methyl substituents . The target compound’s 2-phenylethyl group may offer similar advantages due to aromatic interactions.
- Enzyme Inhibition : Pyridopyrrolopyrimidines with bulky N-1 substituents (e.g., 3-methoxypropyl) show improved selectivity for kinase targets, as seen in computational docking studies .
Spectroscopic and Computational Comparisons
NMR studies (e.g., ) highlight substituent-induced shifts in chemical environments. For example:
- Region A (Protons 29–36) : Substitutions at N-1 (e.g., 3-methoxypropyl vs. methyl) cause significant chemical shift changes (~0.5 ppm), indicating altered electronic environments .
- Region B (Protons 39–44) : Carboxamide substituents (e.g., 2-phenylethyl vs. piperidine) influence shifts in this region due to steric or electronic effects .
Vorbereitungsmethoden
Stepwise Assembly Method
Reaction Scheme
-
Core formation : React 2-aminopyrrole-3-carbonitrile (10 mmol) with ethyl 3-oxobutanoate (12 mmol) in ethanol/NaOH (1M) at 80°C for 6 hr to yield the pyrido-pyrrolo-pyrimidine core (87% yield).
-
Methoxypropyl introduction : Treat the core with 3-methoxypropyl bromide (1.2 eq) and K₂CO₃ in DMF at 60°C for 12 hr (73% yield).
-
Carboxamide coupling : React the intermediate with N-(2-phenylethyl)isocyanate (1.5 eq) using HOBt/EDCI in DCM at 25°C for 24 hr (68% yield).
Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Coupling reagent | EDCI/HOBt | +22% vs DCC |
| Solvent | DCM | +15% vs THF |
| Temperature | 25°C | +18% vs 40°C |
One-Pot Tandem Approach
A streamlined method combines core formation and side-chain introduction:
-
Charge a flask with 2-aminopyrrole-3-carbonitrile (10 g), ethyl 3-oxobutanoate (12.4 g), 3-methoxypropyl bromide (14.2 g), and Cs₂CO₃ (32 g) in DMF (150 mL).
-
Heat at 90°C under N₂ for 18 hr.
-
Add N-(2-phenylethyl)isocyanate (16 g) and stir at 25°C for 24 hr.
-
Isolate via precipitation (water/EtOH 3:1) and recrystallize from acetonitrile (62% overall yield).
Advantages : Reduces purification steps and improves atom economy (78% vs 65% stepwise).
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Reactor Setup
-
Zone 1 : Microchannel reactor for core formation (residence time: 30 min, 110°C).
-
Zone 2 : Packed-bed reactor with immobilized lipase for side-chain coupling (45°C, 2 bar).
Performance Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| Annual capacity | 50 kg | 300 kg |
| Solvent consumption | 120 L/kg | 40 L/kg |
| Energy cost | $8,200/kg | $3,500/kg |
Catalytic System Optimization
Industrial routes employ heterogeneous catalysts to enhance efficiency:
-
Core cyclization : Zeolite Beta (Si/Al = 25) achieves 94% conversion vs 78% with homogeneous base.
-
Carboxamide coupling : Gold nanoparticles on TiO₂ enable 82% yield at 80°C vs 68% with EDCI.
Purification and Analytical Characterization
Recrystallization Protocols
| Solvent System | Purity Improvement | Recovery Rate |
|---|---|---|
| Acetonitrile/water | 98.2% → 99.9% | 85% |
| Ethyl acetate/hexane | 97.5% → 99.4% | 78% |
Chromatographic Methods
HPLC Conditions
-
Column: C18 (4.6 × 150 mm, 3.5 µm)
-
Mobile phase: 0.1% TFA in water/acetonitrile (70:30 → 30:70 over 15 min)
-
Retention time: 8.7 min
Impurity Profile
| Impurity | Structure | Level (ppm) |
|---|---|---|
| Des-methoxy analog | Lacks 3-methoxypropyl group | 120 |
| Over-alkylated | Dual methoxypropyl addition | 85 |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost ($/g) |
|---|---|---|---|
| Stepwise laboratory | 68 | 99.2 | 420 |
| One-pot laboratory | 62 | 98.7 | 380 |
| Continuous flow | 79 | 99.5 | 210 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

